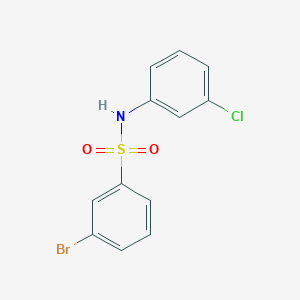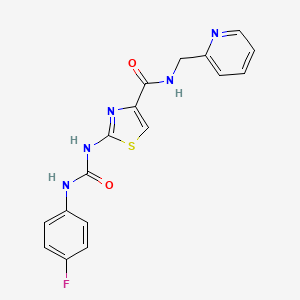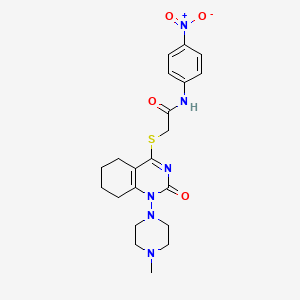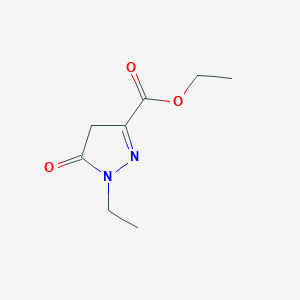![molecular formula C10H13N5S2 B2623211 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-07-2](/img/structure/B2623211.png)
2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Descripción general
Descripción
“2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is a chemical compound with the CAS Number: 1185293-14-4 . It has a molecular weight of 222.74 .
Synthesis Analysis
The synthesis of triazole derivatives, which includes “this compound”, has been a subject of interest in medicinal chemistry . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis
The molecular formula of “this compound” is C7H15ClN4S . The InChI Code is 1S/C7H14N4S.ClH/c1-3-12-7-10-9-6 (4-5-8)11 (7)2;/h3-5,8H2,1-2H3;1H .Mecanismo De Acción
The mechanism of action of 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of tumors in animal models. Additionally, the compound has been studied for its potential use in treating other diseases, such as malaria and tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine in lab experiments is its potent antitumor activity. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine. One potential direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to investigate its potential use in treating other diseases, such as fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine can be achieved using different methods. One of the most common methods involves the reaction of 4-methylthio-5-mercapto-1,2,4-triazole with ethyl chloroacetate in the presence of a base to form 5-ethylsulfanyl-4-methyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent antitumor activity and has been studied for its potential use in cancer treatment.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S2/c1-3-16-10-14-13-8(15(10)2)7-17-9-11-5-4-6-12-9/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFOXZMBNVMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323770 | |
| Record name | 2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
868221-07-2 | |
| Record name | 2-[(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)
![2-[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2623136.png)





![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2623143.png)

![2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2623147.png)
![1-(2,3-Dimethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2623149.png)
![N-(4-bromophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2623150.png)